molecular formula C17H16O2 B1630542 Ethyl 4-(2-phenylethenyl)benzoate

Ethyl 4-(2-phenylethenyl)benzoate

Cat. No.: B1630542
M. Wt: 252.31 g/mol
InChI Key: RBQGAPDZGPQIDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-phenylethenyl)benzoate is an aromatic ester characterized by a benzoate core substituted with a phenylethenyl group at the para position. This compound belongs to the broader class of alkyl/aryl benzoates, which are widely studied for their diverse applications in materials science, pharmaceuticals, and organic synthesis.

Properties

IUPAC Name

ethyl 4-(2-phenylethenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-2-19-17(18)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQGAPDZGPQIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl 4-Substituted Benzoates

Compound Name Substituent Group Key Properties/Applications References
Ethyl 4-(2-phenylethenyl)benzoate 2-Phenylethenyl π-Conjugation (potential optical applications) [9]
Ethyl 4-(dimethylamino)benzoate Dimethylamino High reactivity in resin cements; superior degree of conversion vs. methacrylate analogs [4]
Ethyl 4-[(2-fluorobenzoyl)amino]benzoate 2-Fluorobenzoylamino Bioactive intermediate (pharmaceutical synthesis) [10]
Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate Dimethylcarbamothioylamino Antitumor activity (crystal structure validated) [9]
Ethyl 2-phenylacetoacetate Phenylacetoacetate Synthetic precursor (e.g., ketone derivatives) [8]
  • Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in resin systems compared to methacrylate-based analogs, achieving a 15–20% greater degree of conversion due to enhanced electron-donating effects of the dimethylamino group . In contrast, this compound’s conjugated system may favor photostability or conductivity in polymeric materials.
  • Biological Activity: Derivatives like Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate exhibit antitumor properties, validated via crystallographic studies , while sulfonamidobenzamide analogs (e.g., SABA1) show antimicrobial activity (MIC: 0.45–0.9 mM) .
Physical and Chemical Properties

Table 2: Comparative Physical Properties

Property This compound (Inferred) Ethyl Benzoate (Baseline) Ethyl 4-(dimethylamino)benzoate
Solubility Low (nonpolar substituent) Moderate in organic solvents High (polar amino group)
Melting Point ~80–100°C (estimated) -34°C 92–95°C
Reactivity in Resins Moderate (conjugated system) N/A High (accelerated polymerization)
  • Solubility: The phenylethenyl group likely reduces solubility in polar solvents compared to Ethyl 4-(dimethylamino)benzoate, which benefits from the polar dimethylamino group .
  • Thermal Stability : Ethyl benzoate derivatives with electron-withdrawing groups (e.g., fluorobenzamido) typically exhibit higher melting points, whereas conjugated systems like the phenylethenyl variant may prioritize thermal stability for material applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.